Butyl 2-(chlorosulfonyl)acetate Butyl 2-(chlorosulfonyl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18076535
InChI: InChI=1S/C6H11ClO4S/c1-2-3-4-11-6(8)5-12(7,9)10/h2-5H2,1H3
SMILES:
Molecular Formula: C6H11ClO4S
Molecular Weight: 214.67 g/mol

Butyl 2-(chlorosulfonyl)acetate

CAS No.:

Cat. No.: VC18076535

Molecular Formula: C6H11ClO4S

Molecular Weight: 214.67 g/mol

* For research use only. Not for human or veterinary use.

Butyl 2-(chlorosulfonyl)acetate -

Specification

Molecular Formula C6H11ClO4S
Molecular Weight 214.67 g/mol
IUPAC Name butyl 2-chlorosulfonylacetate
Standard InChI InChI=1S/C6H11ClO4S/c1-2-3-4-11-6(8)5-12(7,9)10/h2-5H2,1H3
Standard InChI Key IDSBTFDTGVXWBR-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)CS(=O)(=O)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

Butyl 2-(chlorosulfonyl)acetate (C₆H₁₁ClO₄S) features a butyl group (-C₄H₉) esterified to a chlorosulfonylacetate core. The chlorosulfonyl group’s electron-withdrawing nature enhances the compound’s electrophilicity, facilitating nucleophilic substitutions at the sulfur center. The butyl chain introduces steric bulk compared to smaller esters (e.g., methyl or ethyl), potentially influencing reaction kinetics and solubility .

Physicochemical Characteristics

While experimental data for the butyl ester are sparse, trends in homologous series suggest the following properties:

PropertyButyl 2-(Chlorosulfonyl)Acetate (Estimated)Methyl Analog Ethyl Analog
Molecular Weight (g/mol)228.72172.59186.61
Boiling Point (°C)~180–190 (15 Torr)115–116 (15 Torr)Not Reported
Density (g/cm³)~1.3–1.41.4992 (15°C)Not Reported
SolubilityLow polarity solvents (e.g., chloroform)Slightly soluble in chloroformSoluble in organic solvents

The higher molecular weight and longer alkyl chain of the butyl ester likely reduce volatility and increase lipophilicity compared to methyl and ethyl analogs, making it advantageous for reactions requiring controlled reactivity .

Synthesis Pathways

Direct Esterification of Chlorosulfonylacetyl Chloride

A common route for analogous compounds involves reacting chlorosulfonylacetyl chloride with butanol:
ClSO2CH2COCl+C4H9OHClSO2CH2COOC4H9+HCl\text{ClSO}_2\text{CH}_2\text{COCl} + \text{C}_4\text{H}_9\text{OH} \rightarrow \text{ClSO}_2\text{CH}_2\text{COOC}_4\text{H}_9 + \text{HCl}
This method, adapted from ethyl ester synthesis , typically employs inert solvents (e.g., dichloromethane) and bases (e.g., triethylamine) to neutralize HCl, yielding moderate-to-high purity products .

Sulfonation of Butyl Acetate

Alternative approaches may involve sulfonating butyl acetate derivatives. For example, sodium butoxycarbonylmethanesulfonate (prepared via sulfite substitution of bromoacetate esters) can be chlorinated with PCl₅ to yield the target compound :
Na+[CH2C(O)OC4H9SO3]+PCl5ClSO2CH2COOC4H9+POCl3+NaCl\text{Na}^+[\text{CH}_2\text{C(O)O}C_4H_9\text{SO}_3^-] + \text{PCl}_5 \rightarrow \text{ClSO}_2\text{CH}_2\text{COOC}_4H_9 + \text{POCl}_3 + \text{NaCl}
This method, while effective for methyl analogs , may require optimization to accommodate the butyl group’s steric demands.

Reactivity and Applications

Nucleophilic Substitution Reactions

The chlorosulfonyl group undergoes facile displacement by nucleophiles (e.g., amines, alkoxides), enabling the synthesis of sulfonamides and sulfonate esters. For instance, reaction with anilines produces sulfonamide derivatives, which are pivotal in drug discovery :
ClSO2CH2COOC4H9+ArNH2ArNHSO2CH2COOC4H9+HCl\text{ClSO}_2\text{CH}_2\text{COOC}_4H_9 + \text{ArNH}_2 \rightarrow \text{ArNHSO}_2\text{CH}_2\text{COOC}_4H_9 + \text{HCl}
Such reactions are foundational in creating bioactive molecules, including antimicrobial agents and enzyme inhibitors .

Knoevenagel Condensation

Butyl 2-(chlorosulfonyl)acetate can participate in condensations with aldehydes to form α,β-unsaturated sulfones, which are valuable intermediates in materials science:
ClSO2CH2COOC4H9+RCHOClSO2CH=CHR+CO2+C4H9OH\text{ClSO}_2\text{CH}_2\text{COOC}_4H_9 + \text{RCHO} \rightarrow \text{ClSO}_2\text{CH}=\text{CHR} + \text{CO}_2 + \text{C}_4H_9\text{OH}
These products exhibit conjugated systems useful in photovoltaic materials and organic semiconductors .

Biological and Industrial Relevance

Medicinal Chemistry

Sulfonamide derivatives of butyl 2-(chlorosulfonyl)acetate show promise as protease inhibitors and antibacterials. The chlorosulfonyl group’s ability to covalently modify enzyme active sites underpins its therapeutic potential . For example, analogs of β-lactams incorporating sulfonamide motifs demonstrate enhanced stability against bacterial resistance mechanisms .

Polymer Science

The compound’s dual functionality (ester and sulfonyl chloride) enables its use as a crosslinking agent in polymer networks. Copolymers derived from butyl 2-(chlorosulfonyl)acetate exhibit improved thermal stability and mechanical properties, suitable for coatings and adhesives .

Comparative Analysis with Analogous Esters

The butyl ester’s larger alkyl group confers distinct advantages over smaller analogs:

FeatureButyl EsterMethyl Ester Ethyl Ester
Steric HindranceHighLowModerate
Lipophilicity (Log P)~2.5 (estimated)1.310.64
Solubility in TolueneModerateLowHigh

These differences tailor the butyl variant for applications requiring slow, controlled reactions or enhanced organic-phase compatibility .

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